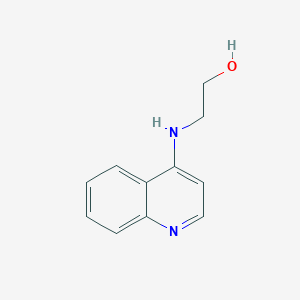

4-(2-Hydroxyethyl)aminoquinoline

Vue d'ensemble

Description

Il est souvent commercialisé comme un complément alimentaire « sans rougeur de la peau » à base de niacine en raison de sa capacité à libérer lentement l'acide nicotinique, réduisant ainsi l'effet de rougeur généralement associé à la niacine . Ce composé est utilisé pour ses propriétés vasodilatatrices et comme source de niacine dans les compléments alimentaires .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'inositol nicotinate peut être synthétisé par estérification de l'inositol avec de l'acide nicotinique. Une méthode consiste à utiliser des enzymes lipolytiques dans une réaction catalytique en phase non aqueuse. Le processus comprend la déshydratation au tert-butanol, l'activation d'un tamis moléculaire et l'utilisation de l'enzyme lipolytique immobilisée Novozyme 435 pour catalyser la réaction .

Méthodes de production industrielle : La production industrielle de l'inositol nicotinate implique souvent des techniques de granulation humide pour produire des comprimés à désintégration orale. Cette méthode comprend l'utilisation de charges, d'exhausteurs de pénétration, de désintégrants, de lubrifiants et de correcteurs pour assurer une désintégration rapide et un excellent goût .

Analyse Des Réactions Chimiques

Types de réactions : L'inositol nicotinate subit principalement des réactions d'hydrolyse. Lorsqu'il est ingéré, il est lentement hydrolysé par les estérases plasmatiques pour libérer de l'acide nicotinique libre et de l'inositol .

Réactifs et conditions courants : L'hydrolyse de l'inositol nicotinate se produit en présence d'estérases plasmatiques sur une période de plus de 48 heures . L'hydrolyse enzymatique est plus lente pour la première liaison ester que pour les liaisons suivantes .

Principaux produits formés : Les principaux produits formés par l'hydrolyse de l'inositol nicotinate sont l'acide nicotinique et l'inositol .

4. Applications de la recherche scientifique

L'inositol nicotinate a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.

Chimie : L'inositol nicotinate est utilisé comme composé modèle pour étudier les réactions d'estérification et d'hydrolyse. Sa vitesse d'hydrolyse lente en fait un candidat idéal pour l'étude des mécanismes de libération prolongée .

Biologie : L'inositol nicotinate est impliqué dans plusieurs voies biochimiques, notamment la signalisation cellulaire et les processus métaboliques. Il joue un rôle dans la régulation du métabolisme lipidique et a été étudié pour ses effets potentiels sur les lipides sériques .

Médecine : L'inositol nicotinate est utilisé comme vasodilatateur et comme source de niacine dans les compléments alimentaires. Il est prescrit en Europe sous le nom d'Hexopal pour le traitement symptomatique de la claudication intermittente sévère et du phénomène de Raynaud . Il a également été étudié pour ses effets bénéfiques potentiels sur les lipides sériques et son utilisation dans le traitement de l'hyperlipidémie .

Industrie : L'inositol nicotinate est utilisé dans l'industrie pharmaceutique pour la production de compléments alimentaires et de médicaments. Sa capacité à libérer lentement l'acide nicotinique en fait un ingrédient précieux dans les formulations conçues pour minimiser les effets secondaires tels que la rougeur de la peau .

5. Mécanisme d'action

L'inositol nicotinate exerce ses effets par l'hydrolyse lente de ses liaisons esters, libérant de l'acide nicotinique et de l'inositol dans la circulation sanguine. L'acide nicotinique joue un rôle essentiel dans de nombreux processus métaboliques, notamment la régulation du métabolisme lipidique et la vasodilatation . La libération lente de l'acide nicotinique contribue à réduire l'effet de rougeur de la peau généralement associé à la niacine .

Cibles moléculaires et voies : L'acide nicotinique cible le récepteur couplé aux protéines G GPR109A, qui est impliqué dans la régulation du métabolisme lipidique et les réponses anti-inflammatoires . L'inositol est impliqué dans les voies de signalisation cellulaire, notamment le cycle du phosphatidylinositol, qui joue un rôle dans les processus cellulaires tels que la croissance et la différenciation .

Applications De Recherche Scientifique

Inositol nicotinate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: Inositol nicotinate is used as a model compound to study esterification and hydrolysis reactions. Its slow hydrolysis rate makes it an ideal candidate for studying sustained-release mechanisms .

Biology: Inositol nicotinate is involved in several biochemical pathways, including cell signaling and metabolic processes. It plays a role in the regulation of lipid metabolism and has been studied for its potential effects on serum lipids .

Medicine: Inositol nicotinate is used as a vasodilator and a source of niacin in dietary supplements. It is prescribed in Europe under the name Hexopal for the symptomatic treatment of severe intermittent claudication and Raynaud’s phenomenon . It has also been investigated for its potential beneficial effects on serum lipids and its use in the treatment of hyperlipidemia .

Industry: Inositol nicotinate is used in the pharmaceutical industry for the production of dietary supplements and medications. Its ability to release nicotinic acid slowly makes it a valuable ingredient in formulations designed to minimize side effects such as flushing .

Mécanisme D'action

Inositol nicotinate exerts its effects through the slow hydrolysis of its ester bonds, releasing nicotinic acid and inositol into the bloodstream. Nicotinic acid plays an essential role in many metabolic processes, including the regulation of lipid metabolism and vasodilation . The slow release of nicotinic acid helps to reduce the flushing effect commonly associated with niacin .

Molecular Targets and Pathways: Nicotinic acid targets the G-protein-coupled receptor GPR109A, which is involved in the regulation of lipid metabolism and anti-inflammatory responses . Inositol is involved in cell signaling pathways, including the phosphatidylinositol cycle, which plays a role in cellular processes such as growth and differentiation .

Comparaison Avec Des Composés Similaires

L'inositol nicotinate est unique en sa capacité à libérer lentement l'acide nicotinique, réduisant ainsi l'effet de rougeur de la peau généralement associé à la niacine. Parmi les composés similaires, citons :

Nicotinamide : Une autre forme de vitamine B3 qui ne provoque pas de rougeur de la peau, mais qui n'a pas les effets hypolipidémiants de l'acide nicotinique.

L'inositol nicotinate se distingue par sa combinaison d'inositol et d'acide nicotinique, offrant les avantages des deux composés tout en minimisant les effets secondaires .

Propriétés

IUPAC Name |

2-(quinolin-4-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-8-7-13-11-5-6-12-10-4-2-1-3-9(10)11/h1-6,14H,7-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIWTWUMJZEMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443690 | |

| Record name | 4-(2-Hydroxyethyl)aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116289-25-9 | |

| Record name | 4-(2-Hydroxyethyl)aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

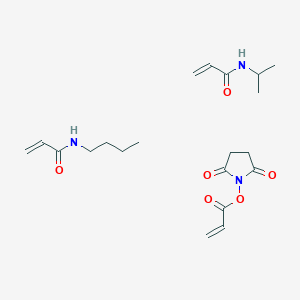

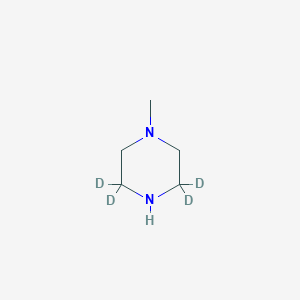

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.